Reactive red 180

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

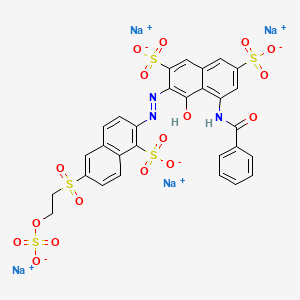

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPJKMFRMGRVEU-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N3Na4O17S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85586-40-9, 98114-32-0 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-(2-(1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)diazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, tetrasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098114320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-(benzoylamino)-4-hydroxy-3-[[1-sulpho-6-[[2-(sulphooxy)ethyl]sulphonyl]-2-naphthyl]azo]naphthalene-2,7-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Red 180

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 180 is a synthetic azo dye belonging to the vinyl sulfone class of reactive dyes. These dyes are characterized by the presence of a vinyl sulfone group (-SO₂CH=CH₂) or its precursor, the β-sulfatoethylsulfone group (-SO₂CH₂CH₂OSO₃Na), which can form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions. This property imparts high wash fastness to the dyed substrates. Due to its vibrant red shade and excellent fixation properties, this compound is widely used in the textile industry for dyeing cotton and other cellulosic materials. Beyond its industrial applications, its chemical properties and potential for modification make it a subject of interest in various research fields, including analytical chemistry and material science.

Chemical Structure and Properties

The chemical identity of C.I. This compound is well-established, although minor variations in reported molecular formulas and weights exist, likely due to different salt forms or states of protonation. The most consistently reported and credible structural information is presented below.

Table 1: Chemical Identification of C.I. This compound

| Identifier | Value |

| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[1] |

| CAS Number | 72828-03-6[2][3][4] |

| Alternate CAS | 98114-32-0[1][5] |

| C.I. Name | This compound[2] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1][2] |

| SMILES | O=S(C1=C(/N=N/C2=CC=C3C=C(S(=O)(CCOS(=O)(O[Na])=O)=O)C=CC3=C2S(=O)(O[Na])=O)C(O)=C4C(NC(C5=CC=CC=C5)=O)=CC(S(=O)(O[Na])=O)=CC4=C1)(O[Na])=O[6] |

| InChIKey | XWPJKMFRMGRVEU-UHFFFAOYSA-J[1] |

Table 2: Physicochemical Properties of C.I. This compound

| Property | Value | Reference |

| Molecular Weight | 933.76 g/mol | [2][6] |

| Appearance | Red to dark red powder | [7] |

| Solubility in Water | 50 g/L | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Topological Polar Surface Area | 388 Ų | [1] |

Mechanism of Action: The Vinyl Sulfone Reactive Group

The reactivity of this compound is attributed to its vinyl sulfone group. Under alkaline conditions, the β-sulfatoethylsulfone precursor undergoes an elimination reaction to form the highly electrophilic vinyl sulfone moiety. This vinyl sulfone group then readily reacts with nucleophiles, such as the hydroxyl groups of cellulose, via a Michael-type addition reaction. This forms a stable, covalent ether bond between the dye molecule and the fiber, resulting in excellent wash fastness.[8]

The general reaction scheme is as follows:

-

Activation (Elimination): Dye-SO₂-CH₂-CH₂-OSO₃⁻ + OH⁻ → Dye-SO₂-CH=CH₂ + SO₄²⁻ + H₂O

-

Covalent Bonding (Michael Addition): Dye-SO₂-CH=CH₂ + Cell-OH → Dye-SO₂-CH₂-CH₂-O-Cell

The reactivity of the vinyl sulfone group is a key parameter influencing the dyeing performance. The rate of this reaction is dependent on factors such as pH, temperature, and the presence of catalysts.

Experimental Protocols

Spectrophotometric Quantification of this compound

This protocol describes the determination of the concentration of this compound in an aqueous solution using UV-Visible spectrophotometry.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 100 mg of this compound standard and dissolve it in 100 mL of deionized water to prepare a stock solution of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 5 to 50 mg/L.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For similar red azo dyes, the λmax is typically around 512-540 nm.[9][10]

-

Measure the absorbance of each standard solution at the determined λmax using deionized water as a blank.

-

-

Calibration Curve:

-

Plot a graph of absorbance versus the concentration of the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

-

-

Sample Analysis:

-

Dilute the unknown sample solution, if necessary, to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted unknown sample at the λmax.

-

Calculate the concentration of this compound in the unknown sample using the equation of the calibration curve.

-

HPLC Analysis for Purity and Hydrolysis Assessment

This protocol provides a general method for the analysis of this compound and its hydrolyzed form using High-Performance Liquid Chromatography (HPLC). This is crucial for assessing the purity of the dye and for studying the kinetics of its reaction and hydrolysis.

Methodology:

-

Instrumentation and Columns:

-

An HPLC system equipped with a UV-Visible or photodiode array (PDA) detector.

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

-

Mobile Phase Preparation:

-

A gradient elution is often employed for the separation of the reactive and hydrolyzed forms of the dye.

-

Solvent A: Acetonitrile containing an ion-pairing agent such as 0.025 M tetrabutylammonium bromide.

-

Solvent B: A mixture of Solvent A and an aqueous buffer (e.g., 30:70 v/v), where the aqueous component contains a buffer salt like 0.05 M ammonium dihydrogen phosphate.

-

The exact gradient program (i.e., the change in the percentage of Solvent A and B over time) needs to be optimized for the specific separation.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or deionized water to a suitable concentration (e.g., 100 mg/L).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow rate: Typically 1 mL/min.

-

Injection volume: 20 µL.

-

Detection wavelength: The λmax of this compound.

-

Column temperature: Room temperature or controlled at a specific temperature (e.g., 25 °C).

-

-

Data Analysis:

-

The unhydrolyzed (reactive) and hydrolyzed forms of the dye will have different retention times. The hydrolyzed form, being more polar, is expected to elute earlier.

-

The peak areas can be used to determine the relative amounts of the reactive and hydrolyzed dye, and thus the purity of the sample.

-

Reductive Cleavage and LC-ESI-MS/MS Analysis for Identification in Complex Matrices

This advanced protocol is suitable for the identification of this compound when it is covalently bound to a matrix, such as in dyed textiles or potentially in biological samples. The method involves the chemical cleavage of the azo bond to yield characteristic aromatic amines, which are then identified by LC-ESI-MS/MS.[11]

Methodology:

-

Sample Preparation and Reductive Cleavage:

-

For a textile sample, a small piece of the dyed fabric is used.

-

The sample is treated with a reducing agent, such as a solution of tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) (e.g., 250 mg/mL in 20% HCl).

-

The mixture is heated (e.g., at 100 °C) until the color is discharged, indicating the cleavage of the azo bond.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The resulting solution containing the cleavage products is centrifuged to remove any solid debris.

-

The supernatant is then passed through an appropriate SPE cartridge to concentrate the analytes and remove interfering substances.

-

-

LC-ESI-MS/MS Analysis:

-

Liquid Chromatography: The cleaned-up sample is injected into an LC system, typically with a C18 column, and a gradient elution using formic acid-acidified water and acetonitrile is applied to separate the cleavage products.

-

Mass Spectrometry: The eluent from the LC is introduced into an electrospray ionization (ESI) source of a tandem mass spectrometer (MS/MS).

-

The mass spectrometer is operated in both positive and negative ion modes to detect the characteristic cleavage products of this compound. The specific masses of the parent ions and their fragmentation patterns are used for unambiguous identification.

-

Applications in Research

While the primary application of this compound is in the textile industry, its properties lend it to several research applications:

-

Wastewater Treatment Studies: Due to its prevalence in textile effluents, this compound is often used as a model compound for developing and evaluating new methods for dye removal and degradation, such as advanced oxidation processes, adsorption, and bioremediation.[12][13][14]

-

Analytical Method Development: It serves as a standard for the development of analytical techniques for the detection and quantification of reactive dyes in various matrices.[11]

-

Fluorescent Probe Potential: Although not a classic fluorophore, some reactive dyes exhibit fluorescence. Further research could explore the potential of this compound or its derivatives as fluorescent labels for biological molecules, leveraging its reactive group for covalent attachment.[6]

Conclusion

C.I. This compound is a commercially significant vinyl sulfone reactive dye with well-defined chemical and physical properties. Its mechanism of action, involving the formation of a covalent bond with cellulosic substrates, ensures high fastness. The analytical protocols outlined in this guide, including spectrophotometry, HPLC, and LC-MS/MS, provide a framework for its quantification, purity assessment, and identification in complex matrices. While its primary role is industrial, its use as a model compound in environmental and analytical research underscores its broader scientific relevance. Future investigations into its potential applications, for instance as a fluorescent probe, could open new avenues for this versatile molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C29H23N3NaO17S5 | CID 163358772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. C.I.this compound | CymitQuimica [cymitquimica.com]

- 8. Dyeing and Processing: Reactive Vinyl Sulfone Dyes [dyeingworld1.blogspot.com]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dye reactive red: Topics by Science.gov [science.gov]

- 14. ijrar.com [ijrar.com]

An In-depth Technical Guide on Reactive Red 180 (CAS Number: 72828-03-6)

A review of its chemical properties, industrial applications, and the current landscape of biological and toxicological data.

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Red 180, identified by CAS number 72828-03-6, is a single azo vinyl sulfone dye primarily utilized in the textile industry for dyeing cellulosic fibers. While extensive information exists regarding its application in dyeing processes and its subsequent environmental impact and degradation, a thorough review of publicly available scientific literature reveals a significant scarcity of data relevant to the fields of biomedical research and drug development.

This guide summarizes the available technical data for this compound, including its chemical and physical properties, and its established industrial uses. It critically addresses a notable point of confusion wherein this CAS number has been erroneously associated with the drug Trimetrexate. Furthermore, it contextualizes the limited toxicological information by referencing studies on related reactive dyes, while highlighting the absence of specific data for this compound.

Crucially, this document serves to inform the scientific community that there is currently insufficient evidence to support any investigation into this compound for therapeutic applications. The data required for such consideration, including studies on protein binding, enzyme inhibition, specific signaling pathway interactions, and comprehensive in vitro and in vivo toxicity, are not available in the current body of scientific literature.

Chemical and Physical Properties

This compound is a complex sulfonated aromatic compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 72828-03-6 | [1] |

| C.I. Name | This compound, C.I. 181055 | [1] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [2] |

| Class | Single Azo Dye | [1] |

| Synonyms | Reactive Red F3B, Remazol Brilliant Red F3B | [3] |

| Appearance | Red powder | [4] |

| Solubility | 50 g/L in water | [5] |

Important Clarification: Misassociation with Trimetrexate

A critical point of clarification is the erroneous association of CAS number 72828-03-6 with the drug Trimetrexate in some chemical databases. This is incorrect. Trimetrexate is a dihydrofolate reductase inhibitor with its own distinct chemical structure and CAS number, 52128-35-5 [6][7][8][9]. This compound and Trimetrexate are structurally and functionally unrelated compounds. Researchers should not use data pertaining to Trimetrexate when investigating this compound.

Synthesis and Mechanism of Action in Dyeing

This compound is synthesized through a diazo coupling reaction. The process involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].

Caption: Synthesis pathway of this compound.

The dye functions by forming a covalent bond with the hydroxyl groups of cellulose fibers under alkaline conditions. The vinyl sulfone group (-SO₂CH=CH₂) is the reactive moiety. It is typically present in a protected form, such as a sulfate ester (-SO₂CH₂CH₂OSO₃Na), which eliminates to form the reactive vinyl sulfone in the dye bath[10]. This covalent linkage is responsible for the high fastness properties of the dyed materials[11].

Industrial Applications

The sole documented application of this compound is as a textile dye. It is used for dyeing and printing on cellulose-based materials like cotton, linen, and viscose[1][5]. Its properties make it suitable for various dyeing methods, including continuous dyeing and printing processes[1].

Review of Biological and Toxicological Data

There is a significant lack of data regarding the biological effects of this compound on mammalian systems. The available research is primarily focused on its environmental fate and ecotoxicology.

Biodegradation and Environmental Fate

Several studies have investigated the decolorization and degradation of this compound in wastewater. This is typically achieved through biological means, using bacteria such as Citrobacter sp. and Aeromonas hydrophila, or through advanced oxidation processes[12]. These studies are aimed at environmental remediation and do not provide insights into the compound's effects on human or animal physiology.

Toxicology Profile: A Data Gap

No specific in vitro or in vivo toxicological studies for this compound (CAS 72828-03-6) were identified in the scientific literature. This includes a lack of data on:

-

Acute, sub-chronic, or chronic toxicity

-

Genotoxicity or mutagenicity

-

Carcinogenicity

-

Reproductive and developmental toxicity

-

Skin and eye irritation/sensitization

General Toxicity of Reactive Dyes: While data for this compound is absent, studies on other reactive dyes can offer a general perspective, though it must be stressed that these findings cannot be directly extrapolated.

-

Cytotoxicity: Some reactive dyes have been shown to cause concentration-dependent cytotoxicity in human cell lines, with epidermal cells (HaCaT) sometimes showing more sensitivity than hepatic cells (HepaRG)[13][14].

-

Genotoxicity: Studies on several other reactive dyes have generally reported a lack of genotoxic effects in mammalian cell line cultures, although exceptions exist[12][13][15].

-

Carcinogenicity: Azo dyes that can be cleaved into carcinogenic arylamines are considered potential carcinogens[16]. The specific cleavage products of this compound and their toxicological profiles have not been documented.

-

Sensitization: Inhalation of reactive dye dust is a known occupational hazard that can lead to respiratory sensitization[16].

The vinyl sulfone group itself is a reactive Michael acceptor, and related compounds are known to be skin irritants and are suspected of causing genetic defects[17][18]. However, the toxicological properties of the complex, highly sulfonated this compound molecule cannot be predicted from this information alone.

Relevance to Drug Development: No Current Evidence

The core requirements for considering a compound for drug development include a well-defined biological activity, a mechanism of action, and a comprehensive safety profile. For this compound, this information is entirely absent.

-

Protein Binding and Enzyme Inhibition: No peer-reviewed studies were found that investigated the binding of this compound to specific proteins (other than cellulose) or its potential to inhibit enzymes in a biological context. Reactive dyes like Procion Red HE-3B (Reactive Red 120) have been used in affinity chromatography to purify certain enzymes, but this is a tool-based application and does not imply therapeutic activity[19].

-

Signaling Pathways: There is no information on the effect of this compound on any cellular signaling pathways.

-

Antibody Maturation: A single mention of using this compound to "induce antibody maturation" by a commercial supplier could not be substantiated by any scientific publications and should be regarded as an unverified claim.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|lookchem [lookchem.com]

- 4. C.I.this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trimetrexate - Wikipedia [en.wikipedia.org]

- 10. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 11. GT Digital Repository [repository.gatech.edu]

- 12. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 14. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]

- 15. Genotoxicological assessment of two reactive dyes extracted from cotton fibres using artificial sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 18. chemos.de [chemos.de]

- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

An In-depth Technical Guide to C.I. Reactive Red 180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Reactive Red 180, a widely used monoazo vinyl sulfone reactive dye. Below, you will find key data, its synthesis pathway, and generalized experimental protocols for its application.

Core Data and Properties

Quantitative data for C.I. This compound has been compiled and summarized in the table below for ease of reference. Please note that minor variations in molecular weight and formula may exist across different commercial preparations and depending on whether the sodium salts are included in the calculation.

| Property | Value |

| IUPAC Name | tetrasodium;5-formamido-4-hydroxy-3-[[1-sulfonato-6-[2-(sulfonatooxy)ethylsulfonyl]naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |

| Common Name | C.I. This compound |

| CAS Number | 72828-03-6 |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1] |

| Molecular Weight | 933.76 g/mol [1] |

| Appearance | Red powder[1] |

| Water Solubility | 50 g/L[1] |

| Application | Dyeing of cellulosic fibers (e.g., cotton)[1] |

Chemical Synthesis Pathway

The industrial synthesis of C.I. This compound is a two-stage process characteristic of azo dye manufacturing. The first stage involves the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling component.

The specific manufacturing process for this compound involves the diazotization of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, which is then coupled with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid[1].

Chemical Structure

Experimental Protocols

Detailed, proprietary protocols for the specific synthesis of C.I. This compound are not publicly available. However, the following sections provide generalized, representative methodologies for the key experimental processes involving this class of dye. These protocols are compiled from established principles of azo dye synthesis and reactive dyeing of cellulosic fibers.

General Protocol for Synthesis (Two-Stage Diazotization and Azo Coupling)

This protocol outlines the general steps for synthesizing a vinyl sulfone reactive dye like this compound.

Materials:

-

Diazo Component: 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

-

Coupling Component: 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Soda Ash) or Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization:

-

A stirred suspension of the diazo component (1.0 equivalent) in water is prepared in a reaction vessel.

-

The vessel is cooled to 0-5°C using an ice/water bath.

-

Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly while maintaining the low temperature.

-

A solution of sodium nitrite (1.0-1.1 equivalents) in cold water is added dropwise to the amine suspension. The temperature must be strictly maintained below 5°C.

-

The reaction mixture is stirred for an additional 30-60 minutes to ensure diazotization is complete. Completion can be monitored using starch-iodide paper to test for excess nitrous acid.

-

-

Azo Coupling:

-

In a separate vessel, a solution of the coupling component (1.0 equivalent) is prepared in water.

-

The pH of the coupling component solution is adjusted to 8.0-9.0 with the addition of a sodium carbonate or sodium hydroxide solution.

-

The cold diazonium salt solution from Step 1 is slowly added to the alkaline coupling component solution, maintaining the temperature below 10°C.

-

The pH is kept alkaline (8.0-9.0) throughout the addition by adding more sodium carbonate solution as needed.

-

The reaction mixture is stirred for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

The synthesized dye is isolated from the reaction mixture by "salting out." Sodium chloride is added to the mixture to decrease the solubility of the dye, causing it to precipitate.

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities and then dried under vacuum.

-

General Protocol for Dyeing Cotton Fabric (Exhaust Dyeing Method)

This protocol describes a typical laboratory procedure for dyeing cotton fabric with a reactive dye such as this compound.

Materials:

-

Cotton fabric, pre-washed (scoured and bleached)

-

C.I. This compound

-

Sodium Chloride (NaCl) or Sodium Sulfate (Glauber's Salt)

-

Sodium Carbonate (Soda Ash, Na₂CO₃)

-

Acetic Acid (for neutralization)

-

Non-ionic detergent

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

-

Dye Bath Preparation:

-

Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 20:1, meaning 20 mL of water for every 1 g of fabric).

-

Dissolve the required amount of this compound dye (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dye bath.

-

Dissolve the electrolyte, sodium chloride (e.g., 60-80 g/L), in the dye bath. The salt helps in the exhaustion of the dye onto the fiber.

-

-

Dyeing:

-

Introduce the wetted cotton fabric into the dye bath at room temperature (around 30-40°C).

-

Run the dyeing process for 30-45 minutes to allow for the migration and adsorption of the dye onto the fabric.

-

Gradually raise the temperature to the optimal fixation temperature for the specific dye, typically 60-80°C for this type of reactive dye.

-

-

Fixation:

-

After reaching the target temperature, add the pre-dissolved alkali, sodium carbonate (e.g., 15-20 g/L), to the dye bath. The alkali raises the pH, initiating the chemical reaction between the dye and the cellulose fiber, forming a covalent bond.

-

Continue the dyeing process at this temperature for another 45-60 minutes to ensure complete fixation.

-

-

Rinsing and Soaping:

-

Drain the dye bath and rinse the fabric with cold water to remove loose dye.

-

"Soap" the dyed fabric by washing it in a bath containing a non-ionic detergent (e.g., 2 g/L) at or near boiling (95°C) for 10-15 minutes. This step is crucial for removing any unfixed, hydrolyzed dye, thereby ensuring good wash fastness.

-

Rinse the fabric thoroughly with hot and then cold water until the water runs clear.

-

Neutralize the fabric with a dilute acetic acid solution if necessary.

-

Finally, squeeze the excess water out and air-dry the fabric.

-

References

Spectroscopic Properties of Reactive Red 180: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of C.I. Reactive Red 180 (RR-180), a vinyl sulfone-type sulfonated azo dye. The information compiled herein is intended to support research and development activities where the detection, quantification, or characterization of this dye is required.

Introduction

This compound (CAS No. 98114-32-0) is a synthetic anionic dye characterized by the presence of one or more azo chromophores (-N=N-) and a vinyl sulfone group that allows for covalent bond formation with substrates containing hydroxyl groups, such as cellulose fibers.[1][2] Its high water solubility, a consequence of multiple sulfonate groups, and its classification as a fluorescent dye make its spectroscopic analysis a key aspect of its application and study, particularly in textile manufacturing, environmental monitoring, and potentially in biological contexts.[1][3]

Spectroscopic Properties

The electronic structure of this compound, with its extended system of conjugated double bonds in the azo-linked aromatic rings, governs its interaction with electromagnetic radiation. This results in strong absorption in the visible region of the spectrum, giving the dye its characteristic red color, and also confers fluorescent properties.

UV-Visible Absorption Spectroscopy

As is characteristic of azo dyes, this compound exhibits distinct absorption bands in both the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption in the UV range is typically attributed to π → π* electronic transitions within the aromatic naphthalene ring systems, while the absorption in the visible range is due to the n → π* and π → π* transitions of the azo chromophore.

A key parameter for quantitative analysis is the wavelength of maximum absorbance (λmax) in the visible spectrum. For this compound, an absorption peak has been reported at 540 nm .[4] This value is crucial for colorimetric quantification and for monitoring processes such as dye degradation, where a decrease in absorbance at this wavelength indicates a reduction in the dye concentration.[5][6]

The molar absorption coefficient (ε), or molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. This fundamental constant, essential for the quantitative application of the Beer-Lambert law, was not available for this compound in the reviewed literature.

Fluorescence Spectroscopy

Data Presentation

The following table summarizes the available physicochemical and spectroscopic data for this compound.

| Property | Value | Citations |

| Chemical Identity | ||

| IUPAC Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [7] |

| C.I. Name | This compound | [1][5][8] |

| CAS Number | 98114-32-0 | [5][8] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| Physicochemical Properties | ||

| Appearance | Red Powder | [8] |

| Solubility in Water | 50 g/L | [1] |

| Spectroscopic Properties | ||

| λmax (in water) | 540 nm | [4] |

| Molar Absorptivity (ε) | Not available in searched literature | |

| Excitation Max (λex) | Not available in searched literature | |

| Emission Max (λem) | Not available in searched literature | |

| Quantum Yield (ΦF) | Not available in searched literature |

Experimental Protocols

The following protocols provide detailed methodologies for the spectroscopic analysis of this compound. These are generalized procedures based on standard practices for reactive dyes.

Protocol for UV-Visible Absorbance Analysis

This protocol describes the determination of the absorption spectrum and λmax of this compound.

1. Materials and Equipment:

-

This compound powder

-

High-purity deionized water or an appropriate spectroscopic grade solvent (e.g., DMSO, ethanol)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Visible spectrophotometer

-

Matched quartz or glass cuvettes (1 cm path length)

2. Procedure: a. Preparation of Stock Solution (e.g., 100 mg/L): i. Accurately weigh 10.0 mg of this compound powder using an analytical balance. ii. Quantitatively transfer the powder to a 100 mL volumetric flask. iii. Add a small amount of deionized water to dissolve the dye completely. iv. Fill the flask to the calibration mark with deionized water, cap, and invert several times to ensure homogeneity.

Protocol for Fluorescence Analysis (General)

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound.

1. Materials and Equipment:

-

This compound solutions of low concentration (typically in the low mg/L or µM range to avoid inner filter effects)

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, or deionized water)

-

Fluorescence spectrophotometer (spectrofluorometer)

-

Quartz cuvettes (4-sided polished)

2. Procedure: a. Sample Preparation: i. Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to minimize inner filter effects.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

- 2. Reactive (Vinyl Sulphone) Dyes - Dixon Chew [dixonchew.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A study on decolourisation of Reactive Red-180 dye and dye effluent containing Reactive Red-180 using H 2 O 2 solar assisted photodegradation process | Semantic Scholar [semanticscholar.org]

- 7. Vinyl Sulphone Reactive Dyes High-Purity Textile Dyes at Attractive Prices [meghadyes.com]

- 8. researchgate.net [researchgate.net]

Reactive red 180 mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Reactive Red 180 in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic azo dye, primarily utilized in the textile industry. Beyond its industrial applications, like many other reactive dyes, it possesses the ability to interact with biological systems. This technical guide synthesizes the current understanding of the potential mechanisms of action of this compound at a molecular level. Drawing upon data from structurally similar reactive dyes, this document elucidates two primary mechanisms: antagonism of P2Y purinergic receptors and inhibition of key extracellular enzymes, including ecto-ATPases and alkaline phosphatases. This guide provides a compilation of quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

While direct studies on this compound are limited, substantial evidence from analogous reactive dyes, such as Reactive Red 2 and Reactive Blue 2, allows for the inference of its primary biological activities. These activities are predominantly inhibitory, targeting cell surface receptors and enzymes.

P2Y Purinergic Receptor Antagonism

P2Y receptors are a class of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ATP and ADP. They are crucial in a multitude of physiological processes, including platelet aggregation, inflammation, and neurotransmission. Several reactive dyes have been identified as antagonists of P2Y receptors.[1][2]

Reactive Red 2, a closely related compound, has been shown to be a potent and selective antagonist for the P2Y receptor subtype.[2] It acts by competitively blocking the binding of endogenous nucleotide agonists, thereby preventing the activation of downstream signaling cascades. The antagonism of P2Y receptors by compounds like this compound can have significant effects on cellular function, making this a key area of interest for drug development.

Enzyme Inhibition

The highly charged and complex aromatic structure of reactive dyes makes them suitable candidates for binding to the active or allosteric sites of various enzymes, leading to modulation of their activity.

Ecto-ATPases are cell surface enzymes that hydrolyze extracellular ATP, playing a critical role in regulating purinergic signaling. By inhibiting these enzymes, the concentration and duration of ATP in the extracellular space are increased, which can indirectly modulate P2 receptor activity. Reactive dyes, including Reactive Red 2 and Reactive Blue 2, are known inhibitors of ecto-ATPases (also referred to as ecto-nucleotidases).[2][3] This inhibition is a crucial aspect of their biological activity, as it can potentiate or alter cellular responses to extracellular nucleotides.

Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules. They are involved in numerous physiological processes, including bone metabolism and signal transduction. Certain reactive dyes, such as Procion Red HE-3B and Reactive Yellow 13, have been demonstrated to be effective inhibitors of alkaline phosphatase.[4][5] The inhibition is often noncompetitive, suggesting that the dyes bind to a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory activities of reactive dyes structurally related to this compound. This data is essential for understanding the potency and selectivity of these compounds.

| Compound | Target | Assay | Value | Reference |

| Reactive Red 2 | P2Y Purinoceptor | Functional Antagonism (pA2) | 7.55 (Kd = 28 nM) | [2] |

| Reactive Red 2 | Ecto-nucleotidase | Inhibition (IC50) | 3.9 ± 0.6 µM | [2] |

| Reactive Blue 2 | Ecto-ATPase | Inhibition (IC50) | 28 µM | [3] |

| Reactive Blue 2 | Ecto-ATPase | Inhibition (pIC50) | 4.297 (IC50 ≈ 50 µM) | [6] |

| Procion Red HE-3B | Alkaline Phosphatase | Inhibition (Ki) | 0.03 mM | [5] |

| Procion Red HE-3B | Alkaline Phosphatase | Binding (Kd) | 0.01 mM | [5] |

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within biological systems is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and concepts discussed.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of compounds like this compound with their biological targets.

P2Y Receptor Antagonist Assay (Calcium Mobilization)

This protocol describes a method to determine the antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing a P2Y receptor.

Methodology:

-

Cell Culture: Cells stably expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) are cultured under standard conditions.

-

Plating: Cells are seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

-

Compound Incubation: After washing, cells are incubated with various concentrations of this compound or a vehicle control for a predetermined time.

-

Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injector. A P2Y receptor agonist (e.g., ATP or UTP) is injected into each well, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured kinetically.

-

Data Analysis: The agonist-induced fluorescence response is plotted against the concentration of this compound. The data is fitted to a dose-response curve to calculate the IC50 value.

Ecto-ATPase Inhibition Assay

This protocol outlines a colorimetric method to measure the inhibition of ecto-ATPase activity based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[7]

Methodology:

-

Reaction Setup: In a 96-well microplate, add the biological sample (e.g., intact cells or isolated plasma membranes), assay buffer, and varying concentrations of this compound.

-

Pre-incubation: The plate is pre-incubated at 37°C for a short period.

-

Initiation: The enzymatic reaction is initiated by adding a known concentration of ATP as the substrate.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

-

Termination and Detection: The reaction is stopped by adding a Malachite Green-based reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Measurement: After a color development period, the absorbance is measured at approximately 620 nm.

-

Data Analysis: A standard curve using known phosphate concentrations is used to quantify the amount of Pi produced. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 is determined.

Alkaline Phosphatase (ALP) Inhibition Assay

This protocol details a colorimetric assay to screen for ALP inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.[8][9]

Methodology:

-

Reaction Setup: In a 96-well microplate, add alkaline phosphatase enzyme solution, an alkaline buffer (pH ~10.5), and varying concentrations of this compound.

-

Initiation: The reaction is started by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C), protected from light. During this time, ALP hydrolyzes pNPP to the yellow-colored p-nitrophenol.

-

Termination: The reaction is terminated by adding a stop solution (e.g., sodium hydroxide).

-

Measurement: The absorbance of the p-nitrophenol product is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. For a more detailed analysis, kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).

Conclusion and Future Directions

The available evidence strongly suggests that this compound, similar to other reactive dyes, can exert biological effects through the inhibition of key cell surface proteins. The primary mechanisms of action are likely the antagonism of P2Y purinergic receptors and the inhibition of ecto-enzymes such as ecto-ATPase and alkaline phosphatase. These interactions can significantly disrupt cellular signaling and metabolic processes.

For drug development professionals, the promiscuous nature of these dyes presents both challenges and opportunities. While their lack of specificity may limit their direct therapeutic use, their core structures could serve as scaffolds for designing more potent and selective inhibitors for these important drug targets.

Future research should focus on:

-

Directly quantifying the binding affinity and inhibitory potency of this compound on a panel of P2Y receptor subtypes and ecto-enzymes.

-

Elucidating the precise binding modes through structural biology techniques like X-ray crystallography or cryo-EM.

-

Conducting cell-based and in vivo studies to understand the physiological consequences of exposure to this compound.

By systematically addressing these areas, the scientific community can build a more complete picture of the biological impact of this compound and leverage this knowledge for the development of novel therapeutic agents.

References

- 1. Inhibition of ecto-ATPase by PPADS, suramin and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive red 2: a P2y-selective purinoceptor antagonist and an inhibitor of ecto-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of human alkaline phosphatase isoenzymes by the affinity reagent reactive yellow 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of procion red HE-3B and other reactive dyes with alkaline phosphatase: a study by means of kinetic, difference spectroscopic and chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.com [abcam.com]

Reactive Red 180: An Uncharted Territory in Fluorescence Microscopy

Despite its classification as a fluorescent dye, Reactive Red 180, a compound primarily utilized in the textile industry, remains largely unexplored and undocumented within the realm of fluorescence microscopy. A comprehensive review of scientific literature reveals a significant absence of data regarding its application for cellular imaging, leaving researchers, scientists, and drug development professionals with no established protocols or quantitative performance metrics to guide its use in a laboratory setting.

This compound, also known by its Colour Index name C.I. 181055, is a monoazo dye.[1] Its primary application is in the dyeing of cellulose-containing fabrics.[1] While its chemical structure contains a chromophore, which is responsible for its color, detailed characterization of its fluorogenic properties for microscopy is not available in published research.

Physicochemical Properties

Basic chemical and physical data for this compound has been compiled from various sources. However, crucial photophysical parameters required for its evaluation as a fluorescent probe are notably absent.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| CAS Number | 72828-03-6 | [1] |

| Excitation Maximum (λex) | Not Reported | |

| Emission Maximum (λem) | Not Reported | |

| Molar Absorptivity (ε) | Not Reported | |

| Quantum Yield (Φ) | Not Reported | |

| Photostability | Not Reported |

Applications in Microscopy: A Knowledge Gap

There is no scientific literature detailing the use of this compound for staining cells or tissues for fluorescence microscopy. Consequently, no experimental protocols for its use in this context have been published. This includes a lack of information on:

-

Staining procedures: Optimal concentration, incubation time, and buffer conditions for cellular labeling.

-

Fixation and permeabilization compatibility: Whether the dye is suitable for use with common fixation and permeabilization methods.

-

Specificity: The cellular structures or molecules that this compound might preferentially bind to.

-

Toxicity: Its effects on the viability of live cells.

Potential for Azo Dyes in Fluorescence

While information on this compound is scarce, the broader class of azo dyes has been investigated for fluorescence applications. Some azo dyes have been shown to exhibit fluorescence, and their photophysical properties can be influenced by their chemical structure and environment.[2][3] For instance, the fluorescence of some azo compounds can be enhanced upon binding to certain molecules or in specific solvent conditions.[4] However, many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways.[2]

Experimental Workflow: A Hypothetical Approach

Given the absence of established methods, a researcher interested in exploring the potential of this compound as a fluorescent probe would need to undertake a systematic characterization. The following diagram outlines a potential experimental workflow for such an investigation.

Caption: A logical workflow for the initial investigation and characterization of an unproven compound like this compound for fluorescence microscopy applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]

The Genesis of a Covalent Bond: An In-depth Technical Guide to the Discovery and History of Monochlorotriazine Dyes

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a revolutionary turning point in the coloration of textiles with the advent of reactive dyes. This new class of dyestuffs formed a covalent bond with the fiber, leading to unprecedented wash fastness and brilliancy of shades. Among the pioneering reactive systems, monochlorotriazine (MCT) dyes, commercialized in 1957, carved out a significant and enduring niche. This technical guide delves into the discovery, history, and fundamental chemistry of these important colorants, providing detailed experimental insights for today's researchers.

From Discovery to Commercialization: A Timeline of Innovation

The journey to monochlorotriazine dyes began with the groundbreaking work of Dr. Ian Rattee and Dr. William Stephen at the Imperial Chemical Industries (ICI) Dyestuffs Division in Blackley, Manchester, UK. In 1954, they discovered that dyes containing a dichlorotriazine reactive group could form a covalent bond with cellulosic fibers under alkaline conditions.[1] This led to the commercial launch of the first reactive dyes, the Procion MX range, in 1956. These were based on the more reactive dichlorotriazine system.

Recognizing the need for a less reactive system suitable for different application methods, ICI introduced the first monochlorotriazine dyes in 1957 under the Procion H brand.[2] These "hot-dyeing" reactive dyes required more energy-intensive application conditions but offered greater stability of the dye-alkali solution. Concurrently, the Swiss chemical company Ciba AG launched their own range of monochlorotriazine reactive dyes in 1957, branded as Cibacron.[3]

The introduction of these dyes was a pivotal moment in the textile industry, offering a significant improvement in the fastness properties of dyed cellulosic fibers compared to the existing direct and vat dyes.

The Core Chemistry: Synthesis and Reaction Mechanism

The synthesis of monochlorotriazine dyes is a multi-step process centered around the sequential substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled synthesis.

A general synthetic pathway for a monochlorotriazine dye involves two key condensation reactions. The first chlorine atom is typically reacted with a primary or secondary amine of a chromophoric molecule at a low temperature (0-5 °C) and a neutral pH. The second chlorine is then substituted by reacting the resulting dichlorotriazine intermediate with an amino compound, often an amine that modifies the dye's properties (e.g., solubility, affinity), at a slightly elevated temperature (20-30 °C) and weakly acidic to neutral pH. The final, least reactive chlorine atom is the one that will later react with the textile fiber.

The following diagram illustrates a representative synthesis of a simple monochlorotriazine red dye, based on the condensation of cyanuric chloride with H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and p-toluidine.

The application of monochlorotriazine dyes to cellulosic fibers, such as cotton, involves the dye's fixation to the fiber through a nucleophilic substitution reaction. Under alkaline conditions (typically pH 10.5-11.5) and at an elevated temperature (around 80°C), the hydroxyl groups of the cellulose chains become ionized, forming highly nucleophilic cellulosate anions. These anions then attack the carbon atom of the triazine ring bonded to the remaining chlorine atom, displacing the chloride ion and forming a stable ether linkage between the dye and the fiber.

The diagram below illustrates the fixation mechanism of a monochlorotriazine dye on a cellulose fiber.

A competing reaction is the hydrolysis of the dye, where the monochlorotriazine group reacts with hydroxide ions in the dyebath to form a non-reactive hydroxy-triazine derivative. This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of a monochlorotriazine dye, based on procedures described in historical and patent literature.

Synthesis of a Monochlorotriazine Red Dye

Materials:

-

Cyanuric chloride

-

1-amino-8-naphthol-3,6-disulfonic acid (H-acid)

-

p-Toluidine

-

Sodium carbonate

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

First Condensation:

-

A solution of cyanuric chloride (18.4 g, 0.1 mol) in 100 ml of acetone is added to 200 g of ice-water.

-

A neutral solution of H-acid (31.9 g, 0.1 mol) in 200 ml of water is added slowly to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C by the addition of ice.

-

The pH of the reaction mixture is maintained at 6.5-7.0 by the gradual addition of a 10% sodium carbonate solution.

-

The reaction is stirred at 0-5 °C for 2-3 hours until the primary condensation is complete, as indicated by the disappearance of the free amino group of the H-acid.

Second Condensation:

-

To the resulting solution of the dichlorotriazinyl intermediate, a solution of p-toluidine (10.7 g, 0.1 mol) in 50 ml of water containing a small amount of hydrochloric acid is added.

-

The temperature of the reaction mixture is raised to 30-40 °C.

-

The pH is maintained at 6.0-6.5 by the addition of 10% sodium carbonate solution.

-

The reaction is stirred at this temperature for 4-6 hours until the second condensation is complete.

-

The monochlorotriazine dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

Application of a Monochlorotriazine Dye to Cotton (Exhaust Dyeing)

Materials:

-

Monochlorotriazine dye

-

Cotton fabric

-

Sodium chloride (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Water

Procedure:

-

A dyebath is prepared with a liquor-to-goods ratio of 20:1.

-

The required amount of monochlorotriazine dye (e.g., 2% on weight of fabric) is dissolved in a small amount of hot water and then added to the dyebath.

-

The cotton fabric is entered into the dyebath at 40 °C.

-

Sodium chloride (e.g., 60 g/L) is added in portions over 15-20 minutes to promote dye exhaustion.

-

The temperature of the dyebath is raised to 80 °C over 30 minutes.

-

The dyeing is continued at 80 °C for 30 minutes.

-

The required amount of sodium carbonate (e.g., 20 g/L), previously dissolved in water, is added to the dyebath to raise the pH to 10.5-11.0 for fixation.

-

The dyeing is continued at 80 °C for a further 60-90 minutes to ensure complete fixation.

-

The dyed fabric is then rinsed with cold water.

-

A soaping treatment is carried out by washing the fabric at the boil for 15-20 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L) to remove any unfixed and hydrolyzed dye.

-

The fabric is then rinsed thoroughly and dried.

Quantitative Data

The performance of the early monochlorotriazine dyes was a significant improvement over existing dye classes for cellulosic fibers. The following tables summarize typical performance data for these dyes from the early period of their commercialization.

Table 1: Typical Fixation Efficiency of Early Monochlorotriazine Dyes on Cotton

| Dye Concentration (% owf) | Fixation Temperature (°C) | Fixation Time (min) | Alkali (g/L Na₂CO₃) | Typical Fixation Efficiency (%) |

| 1.0 | 80 | 60 | 20 | 70-80 |

| 3.0 | 80 | 90 | 20 | 65-75 |

| 5.0 | 85 | 90 | 25 | 60-70 |

Table 2: Typical Wash Fastness Properties of Early Monochlorotriazine Dyes on Cotton (ISO 105-C06 C2S)

| Shade Depth | Staining on Cotton (Greyscale) | Staining on Wool (Greyscale) | Change in Color (Greyscale) |

| Pale | 4-5 | 4 | 4-5 |

| Medium | 4 | 3-4 | 4 |

| Deep | 3-4 | 3 | 3-4 |

(Greyscale rating: 5 = no change, 1 = severe change)

Conclusion

The discovery and development of monochlorotriazine reactive dyes was a landmark achievement in the history of textile chemistry. The formation of a stable, covalent bond between the dye and the fiber provided a level of performance that was previously unattainable for a wide range of brilliant shades on cellulosic materials. The foundational work of ICI and Ciba in the late 1950s paved the way for the development of a vast array of reactive dyes with tailored properties that continue to be of immense importance in the textile industry today. The principles of their synthesis and application, established over six decades ago, remain central to the field of reactive dye chemistry and offer valuable insights for researchers in materials science and bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Reactive Red 180 in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 180 is a vinyl sulfone-based reactive azo dye that can be utilized as a ligand in affinity chromatography for the purification of a variety of proteins.[1] As a triazine dye, it possesses a chemical structure that allows for its covalent immobilization onto a solid support matrix, such as agarose beads. The immobilized dye acts as a pseudo-affinity ligand, binding proteins through a combination of electrostatic and hydrophobic interactions. This technique is particularly effective for the purification of enzymes, such as dehydrogenases and kinases, as well as other proteins like serum albumin.[2][3][4] The primary advantages of using triazine dyes like this compound include their low cost, high stability, ease of immobilization, and broad applicability in protein purification.[5]

These application notes provide a comprehensive protocol for the use of this compound in affinity chromatography, covering column preparation, protein purification, elution, and regeneration of the affinity matrix.

Principle of this compound Affinity Chromatography

This compound is a synthetic polycyclic dye that can mimic the structure of biological molecules, such as cofactors like NAD+, enabling it to bind to the active sites of a range of enzymes.[6] The interaction between the dye and the protein is influenced by several factors, including the pH and ionic strength of the buffer, which can be modulated to achieve selective binding and elution of the target protein.[7]

Applications

Immobilized this compound can be employed for the purification of a diverse range of proteins, including but not limited to:

-

Kinases. [10]

-

Serum Albumins: Such as human serum albumin (HSA) and bovine serum albumin (BSA).[2][3]

-

Interferons. [10]

-

Restriction Endonucleases. [10]

Experimental Protocols

Materials

-

This compound-Agarose (or similar solid support)

-

Chromatography column

-

Peristaltic pump and tubing

-

UV spectrophotometer or protein assay reagents (e.g., Bradford, BCA)

-

Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Wash Buffer (e.g., 20 mM Tris-HCl with 0.1-0.5 M NaCl, pH 7.5)

-

Elution Buffer (e.g., 20 mM Tris-HCl with 1.5 M NaCl, pH 7.5; or a buffer containing a competitive ligand such as 5-50 mM NAD+)[10]

-

Regeneration Solution 1 (e.g., 0.1 M Borate, pH 9.8)[10]

-

Regeneration Solution 2 (e.g., 2.0 M NaCl)[10]

-

Storage Solution (e.g., 20% ethanol)

General Workflow for Affinity Chromatography using this compound

Caption: Workflow for Protein Purification using this compound Affinity Chromatography.

Detailed Methodologies

1. Column Preparation and Equilibration

-

If starting with a lyophilized matrix, rehydrate the this compound-agarose in equilibration buffer (at least 200 mL per gram of dry matrix) for a minimum of 30 minutes at room temperature or overnight in the refrigerator. For a matrix in suspension, wash it with three to five column volumes of equilibration buffer.[10]

-

Pack the slurry into a suitable chromatography column.

-

Equilibrate the column by washing with 5-10 column volumes of Equilibration Buffer.[7] Monitor the pH and conductivity of the column effluent until they match that of the equilibration buffer.

2. Sample Preparation and Loading

-

Clarify the protein sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.

-

Ensure the sample is in a buffer that is compatible with the binding conditions. If necessary, perform a buffer exchange using dialysis or a desalting column. The ionic strength of the sample should be low to promote binding.[7]

-

Load the clarified sample onto the equilibrated column at a controlled flow rate. A protein concentration of 1-10 mg/mL is generally recommended.[7]

3. Washing

-

After loading the entire sample, wash the column with 5-10 column volumes of Wash Buffer.[7] This step is crucial to remove non-specifically bound proteins.

-

Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.[7]

4. Elution

The elution of the target protein can be achieved through non-specific or specific methods.

-

Non-specific Elution:

-

Increasing Ionic Strength: Apply a linear gradient or a step gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl) in the equilibration buffer.[10] This disrupts the electrostatic interactions between the protein and the dye.

-

Changing pH: Altering the pH of the buffer can change the ionization state of the protein and/or the dye, leading to elution.

-

-

Specific Elution:

Collect fractions throughout the elution process and monitor the protein content of each fraction using a UV spectrophotometer or a protein assay.

5. Regeneration and Storage

To reuse the this compound-agarose column, it must be regenerated to remove any tightly bound proteins and contaminants.

-

Wash the column with 5-10 column volumes of a high pH buffer (e.g., 0.1 M Borate, pH 9.8).[10]

-

Follow with a high salt wash using 5-10 column volumes of 2.0 M NaCl.[10]

-

Finally, re-equilibrate the column with 5-10 column volumes of the Equilibration Buffer.

-

For long-term storage, wash the column with 20% ethanol and store at 4°C. Do not freeze the column.[7]

Data Presentation

The efficiency of the purification process should be evaluated by creating a purification table. This table summarizes the key quantitative data at each purification step.

Table 1: Example Purification Table for Lactate Dehydrogenase (LDH)

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Extract | 1000 | 2000 | 2 | 100 | 1 |

| Ammonium Sulfate Ppt | 300 | 1800 | 6 | 90 | 3 |

| This compound | 10 | 1500 | 150 | 75 | 75 |

| Ion Exchange | 5 | 1200 | 240 | 60 | 120 |

Note: The values in this table are illustrative and will vary depending on the specific protein and experimental conditions. A successful purification using this compound can achieve a significant increase in purification fold and a good recovery yield, as demonstrated in the purification of bovine heart lactate dehydrogenase using a biomimetic dye, which resulted in a 25-fold purification with a 64% yield in the affinity chromatography step.[8]

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low binding of target protein | Incorrect binding buffer conditions (pH, ionic strength). | Optimize buffer pH and lower the ionic strength. Ensure the sample is in the correct buffer before loading. |

| Protein concentration is too low. | Concentrate the sample before loading. Irreversible binding can occur at very low protein concentrations.[7] | |

| Elution of target protein in the wash step | Wash buffer is too stringent (e.g., salt concentration is too high). | Decrease the salt concentration in the wash buffer. |

| No or poor elution of target protein | Elution conditions are too mild. | Increase the salt concentration or the concentration of the competitive ligand in the elution buffer. Consider using a stronger eluent like a chaotropic agent (e.g., urea, guanidine-HCl) if protein activity is not a concern.[10] |

| Column clogs or flow rate is slow | Sample contains particulate matter. | Ensure the sample is properly clarified by centrifugation or filtration before loading. |

| Resin has been compressed. | Repack the column. |

Conclusion

This compound affinity chromatography is a robust and versatile technique for the purification of a wide range of proteins. Its cost-effectiveness and scalability make it a valuable tool in both research and industrial settings. By carefully optimizing the binding, washing, and elution conditions, high purity and recovery of the target protein can be achieved. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers and professionals in the field of drug development and protein science.

References

- 1. glpbio.cn [glpbio.cn]

- 2. Synthetic Ligand Affinity Chromatography Purification of Human Serum Albumin and Related Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Purification or Removal of Albumin [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

Immobilization of Reactive Red 180 on Sepharose Beads: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the immobilization of Reactive Red 180 dye on Sepharose beads, a critical process for the development of affinity chromatography media used in the purification of various biomolecules. The protocols outlined below are based on the well-established cyanogen bromide (CNBr) activation method, adapted for the specific characteristics of this reactive dye.

Introduction

This compound is a synthetic vinyl sulfone dye that can be covalently coupled to matrices containing hydroxyl groups, such as Sepharose. The resulting affinity sorbent is a versatile tool in biotechnology and drug discovery for the purification of a wide range of proteins, including enzymes and antibodies. The interaction between the immobilized dye and target proteins is based on a combination of electrostatic, hydrophobic, and hydrogen bonding interactions, offering a pseudo-affinity chromatography approach with broad applicability. This technique is valued for its cost-effectiveness, high binding capacity, and the stability of the immobilized ligand.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the immobilization of reactive dyes on Sepharose beads. It is important to note that these values are illustrative and the actual results may vary depending on the specific experimental conditions.

| Parameter | Typical Value | Method of Determination |

| Immobilization Yield | 70 - 90% | Spectrophotometric analysis of the dye solution before and after coupling. |

| Ligand Density | 1 - 10 µmol of dye per mL of settled beads | Calculation based on the initial dye concentration and immobilization yield.[1] |

| Ligand Leakage | < 5% over 10 cycles | Spectrophotometric analysis of the column effluent during wash and elution steps. |

| Dynamic Binding Capacity | 5 - 20 mg of a model protein (e.g., BSA) per mL of settled beads | Frontal analysis using a solution of the target protein. |

| Purification Fold | 10 - 100 fold (protein dependent) | Comparison of the specific activity of the target protein before and after purification. |

| Recovery | > 80% | Quantification of the target protein in the eluted fractions. |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the immobilization of this compound on Sepharose beads and its application in affinity chromatography.

Materials and Reagents

-

CNBr-activated Sepharose® 4B (or similar)

-

This compound

-

Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) with 0.5 M Sodium Chloride (NaCl), pH 8.3

-

Blocking Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer A (Low pH): 0.1 M Acetate buffer with 0.5 M NaCl, pH 4.0

-

Wash Buffer B (High pH): 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.5

-

Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (or other suitable buffer for the target protein)

-

Elution Buffer: High salt concentration (e.g., Binding Buffer + 1.5 M NaCl) or a change in pH (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)

-

1 mM Hydrochloric Acid (HCl)

-

Sintered glass funnel

-

Reaction vessel (e.g., glass beaker or flask)

-

Shaker or rotator

-

Spectrophotometer

-

Chromatography column

Protocol 1: Immobilization of this compound on CNBr-activated Sepharose

This protocol details the steps for covalently coupling this compound to CNBr-activated Sepharose beads.

Experimental Workflow for Dye Immobilization

Caption: Workflow for the immobilization of this compound on Sepharose beads.

Procedure:

-

Swelling and Activation of Sepharose:

-

Weigh out the desired amount of dry CNBr-activated Sepharose 4B powder (1 g of dry powder gives approximately 3.5 mL of final gel volume).[1]

-

Suspend the powder in cold 1 mM HCl and stir gently for 15-30 minutes to allow the beads to swell.

-